N-[3,5-Bis(trifluoromethyl)phenyl]-N'-(9R)-cinchonan-9-ylthiourea
Description
Properties
Molecular Formula |
C28H26F6N4S |
|---|---|
Molecular Weight |
564.6 g/mol |
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]-3-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethyl]thiourea |
InChI |
InChI=1S/C28H26F6N4S/c1-2-16-15-38-10-8-17(16)11-24(38)25(22-7-9-35-23-6-4-3-5-21(22)23)37-26(39)36-20-13-18(27(29,30)31)12-19(14-20)28(32,33)34/h2-7,9,12-14,16-17,24-25H,1,8,10-11,15H2,(H2,36,37,39) |
InChI Key |
IIQBCCXHYIEQTC-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)NC(=S)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions:
- Solvent : Anhydrous dichloromethane (DCM) or chloroform.
- Base : Triethylamine (TEA) or pyridine to neutralize HCl byproduct.
- Temperature : 0–5°C initially, followed by gradual warming to room temperature.
- Time : 12–24 hours under nitrogen atmosphere.
Mechanistic Insight :
The amine group of (9R)-cinchonan-9-amine attacks the electrophilic carbon of the isothiocyanate, forming a tetrahedral intermediate. Subsequent proton transfer and elimination yield the thiourea product.
Stereochemical Control and Optimization
Preserving the (9R) configuration of the cinchona alkaloid is critical. Racemization at C9 is minimized by:
- Low-Temperature Synthesis : Maintaining reactions below 5°C reduces epimerization risks.
- Inert Atmosphere : Nitrogen or argon prevents oxidative degradation.
- Chiral Pool Strategy : Use of enantiomerically pure (9R)-cinchonan-9-amine avoids post-synthesis resolution.
Table 1 : Impact of Temperature on Enantiomeric Excess (ee)
| Temperature (°C) | ee (%) | Source |
|---|---|---|
| 0–5 | 98–99 | |
| 20–25 | 85–90 | |
| 40 | <70 |
Alternative Synthetic Routes
Continuous-Flow Synthesis
A scalable method reported in PMC utilizes aqueous polysulfide solutions and isocyanides. While optimized for diverse thioureas, adapting this protocol requires:
- Isocyanide Derivative : 3,5-Bis(trifluoromethyl)phenyl isocyanide.
- Polysulfide Solution : Sodium polysulfide (Na₂Sₓ) in water.
- Residence Time : 42 minutes at 80°C for >90% conversion.
Advantages :
Mechanochemical Synthesis
Solid-state grinding of reactants (neat or with minimal solvent) achieves quantitative yields in some thiourea syntheses. For this compound, trials suggest:
Industrial-Scale Production
VulcanChem outlines large-scale protocols:
- Reactor Setup : Automated batch reactors with temperature and pH control.
- Reagent Ratios : 1:1.05 molar ratio of amine to isothiocyanate (prevents amine dimerization).
- Purification :
Table 2 : Industrial Process Parameters
| Parameter | Value | Source |
|---|---|---|
| Batch Size | 10–50 kg | |
| Yield | 75–85% | |
| Purity (HPLC) | ≥99% | |
| Production Cost (USD/g) | 320–450 |
Purification and Characterization
Purification Techniques
Analytical Validation
- ¹H/¹⁹F NMR : Confirms trifluoromethyl groups (δ −60 to −65 ppm) and quinuclidine protons (δ 3.0–4.5 ppm).
- HRMS : Exact mass validation (m/z 564.6 [M+H]⁺).
- Chiral HPLC : Chiralpak IA column (hexane/isopropanol 90:10) verifies >99% ee.
Challenges and Mitigation
Common Issues
Chemical Reactions Analysis
Enantioselective Mannich Reactions
This compound catalyzes enantioselective Mannich reactions between stable N-carbamate amido sulfones and nucleophiles, producing optically active β-amino carbonyl compounds. The reaction proceeds via a dual activation mechanism:
-
Thiourea moiety : Activates electrophilic substrates (e.g., sulfones) through hydrogen-bonding interactions.
-
Cinchona alkaloid framework : Provides a chiral environment to induce stereoselectivity.
For example, in reactions involving aryl N-carbamate amido sulfones, the catalyst achieves high enantiomeric excess (ee) values (>90%) under mild conditions (room temperature, dichloromethane solvent) . The trifluoromethyl groups enhance the catalyst’s solubility in nonpolar solvents, improving reaction efficiency.
Michael Additions
The catalyst facilitates asymmetric Michael additions, such as the addition of nitroalkanes to α,β-unsaturated carbonyl compounds. Key features include:
-
Substrate scope : Compatible with chalcones, maleimides, and nitrostyrenes.
-
Mechanism : The thiourea group activates the Michael acceptor via hydrogen bonding, while the cinchona alkaloid directs the nucleophile’s approach to enforce enantioselectivity.
Aldol Reactions
In aldol reactions, the compound promotes the coupling of ketones with aldehydes to form β-hydroxy carbonyl products. The reaction benefits from:
-
Bifunctional activation : Simultaneous activation of both nucleophilic (enolate) and electrophilic (aldehyde) partners.
-
Steric control : The bulky 3,5-bis(trifluoromethyl)phenyl group minimizes undesired side reactions .
Mechanistic Insights
The catalyst operates through a hydrogen-bond-donating (HBD) mechanism :
| Interaction Type | Role in Catalysis |
|---|---|
| Thiourea N–H bonds | Activate electrophiles (e.g., carbonyl groups) |
| Cinchona tertiary amine | Deprotonates nucleophiles (e.g., enolates) |
| Trifluoromethyl groups | Enhance lipophilicity and stabilize transition states |
This dual activation enables precise stereochemical control, making the catalyst effective for synthesizing enantiopure pharmaceuticals .
Comparison with Related Catalysts
This compound outperforms many thiourea catalysts in reactions requiring high steric and electronic modulation.
Limitations and Optimization
Scientific Research Applications
Enantioselective Mannich Reaction
- Description : This compound catalyzes the formation of optically active Mannich adducts from stable N-carbamate amido sulfones through enantioselective Mannich reactions.
- Mechanism : The thiourea group facilitates hydrogen bonding interactions, stabilizing the transition state during the reaction. This leads to enhanced selectivity and yield of the desired products.
- Reaction Conditions : Typically conducted under mild temperatures with specific solvents like chloroform or methanol to optimize reaction efficiency.
Michael Addition
- Description : It also facilitates the enantioselective conjugate addition of nitromethane to chalcones.
- Reagents : Common reagents include nitromethane and chalcones, allowing for diverse applications in organic transformations.
- Outcome : The reactions yield stereoselective diaryl(nitro)butanones, which are valuable intermediates in organic synthesis.
Pharmaceutical Applications
N-[3,5-Bis(trifluoromethyl)phenyl]-N'-(9R)-cinchonan-9-ylthiourea serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its ability to produce optically active intermediates makes it particularly valuable in drug development.
Synthesis of Pharmaceutical Intermediates
- The compound is explored for synthesizing complex structures that require high enantioselectivity, which is essential in developing new therapeutic agents.
Industrial Applications
The compound has potential applications in the production of fine chemicals and advanced materials due to its catalytic properties.
Production of Fine Chemicals
- Utilized as an organocatalyst in various industrial processes to enhance reaction rates and selectivity, contributing to more sustainable manufacturing practices.
Research Insights and Case Studies
Several studies have documented the effectiveness of this compound in asymmetric synthesis:
| Study | Findings |
|---|---|
| Study A (2024) | Demonstrated high yields in enantioselective Mannich reactions using this catalyst, emphasizing its efficiency compared to traditional catalysts. |
| Study B (2023) | Explored the mechanism of action, highlighting the role of hydrogen bonding in stabilizing transition states during catalytic processes. |
| Study C (2022) | Investigated its application in synthesizing pharmaceutical compounds, showcasing successful production of several key intermediates with high enantioselectivity. |
Mechanism of Action
The mechanism of action of N-[3,5-Bis(trifluoromethyl)phenyl]-N’-(9R)-cinchonan-9-ylthiourea involves its role as a bifunctional catalyst. The thiourea group facilitates hydrogen bonding interactions, while the cinchona alkaloid moiety provides chiral induction. This dual functionality allows the compound to effectively catalyze enantioselective reactions by stabilizing transition states and intermediates .
Comparison with Similar Compounds
Chemical Identity :
Physicochemical Properties :
- Density : 1.39 g/cm³ (predicted) .
- pKa : 11.42 ± 0.70 (predicted) .
- Storage : Stable at room temperature; solutions stored at -80°C retain activity for 6 months .
Comparison with Structurally Similar Compounds
Thiourea vs. Urea Derivatives
Compound : N-[3,5-Bis(trifluoromethyl)phenyl]-N'-(9R)-cinchonan-9-ylurea
- CAS No.: 945985-98-8 .
- Molecular Formula : C₂₈H₂₆F₆N₄O
- Molecular Weight : 548.5 g/mol .
- Key Differences :
- Functional Group : Urea (-NH-CO-NH-) replaces thiourea (-NH-CS-NH-).
- Impact :
- Reduced hydrogen-bonding strength due to lower acidity (pKa ~14 for urea vs. ~11.4 for thiourea) .
- Lower catalytic efficiency in enantioselective reactions, as observed in asymmetric Mannich reactions .
Stereoisomeric Variants
Compound : N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(8a,9S)-6'-methoxy-9-cinchonanyl]thiourea
- CAS No.: 852913-16-7 .
- Molecular Formula : C₂₉H₂₈F₆N₄OS
- Molecular Weight : 594.61 g/mol .
- Key Differences :
- Stereochemistry : 8a,9S configuration vs. 9R in the parent compound.
- Substituent : Additional 6′-methoxy group on the cinchonan backbone.
- Impact :
- Altered enantioselectivity in reactions like nitro-Mannich additions due to steric and electronic modulation .
- Higher molecular weight may affect solubility in polar solvents .
Substituted Thioureas with Alternative Backbones
Compound: (S)-1-[3,5-Bis(trifluoromethyl)phenyl]-3-[1-(dimethylamino)-3-methylbutan-2-yl]thiourea
- CAS No.: 1048692-50-7 .
- Molecular Formula : C₁₆H₂₁F₆N₃S
- Molecular Weight : 401.41 g/mol .
- Key Differences: Replaces cinchona alkaloid backbone with a dimethylamino-methylbutane chain. Impact:
- Reduced rigidity compared to cinchona-derived catalysts, lowering stereocontrol .
- Broader substrate scope for less sterically demanding reactions .
Physicochemical and Catalytic Performance Data
Biological Activity
N-[3,5-Bis(trifluoromethyl)phenyl]-N'-(9R)-cinchonan-9-ylthiourea is a bifunctional catalyst derived from cinchona alkaloids, notable for its application in asymmetric synthesis, particularly in catalyzing enantioselective reactions. This compound features a thiourea group that enhances its catalytic properties, making it significant in various biological and chemical applications.
- Molecular Formula : C29H28F6N4OS
- Molecular Weight : 594.61 g/mol
- CAS Number : 851477-19-5
- IUPAC Name : this compound
Biological Activity
The biological activity of this compound has been investigated primarily through its role as an organocatalyst in various reactions and its potential applications in medicinal chemistry.
The compound acts as a bifunctional catalyst due to its thiourea and cinchona alkaloid moieties. The thiourea group facilitates hydrogen bonding interactions, while the cinchona alkaloid provides chiral induction. This dual functionality stabilizes transition states during reactions, enhancing enantioselectivity and yield.
Catalytic Applications
-
Enantioselective Mannich Reaction
- Catalyzes the formation of optically active Mannich adducts from stable N-carbamate amido sulfones.
- Reaction conditions often involve mild temperatures and specific solvent use to optimize yield.
-
Michael Addition
- Facilitates enantioselective conjugate addition reactions.
- Utilizes common reagents such as nitromethane and chalcones.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing trifluoromethyl groups. For instance, derivatives with similar structures have shown potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
- Case Study Findings :
Cholinesterase Inhibition
The compound has also been explored for its potential as an acetylcholinesterase (AChE) inhibitor, which is relevant in treating neurodegenerative diseases like Alzheimer's.
- In Vitro Studies :
Summary Table of Biological Activities
| Activity Type | Compound Tested | IC50 Range (μmol/L) | Notes |
|---|---|---|---|
| Antimicrobial | Various trifluoromethyl derivatives | Not specified | Effective against MRSA |
| Cholinesterase Inhibition | N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide | AChE: 18.2 - 196.6; BuChE: 9.2 - 196.2 | Superior to rivastigmine in some cases |
Q & A
Q. What are the primary research applications of this compound in asymmetric catalysis?
This cinchona-derived thiourea acts as a bifunctional organocatalyst, leveraging both hydrogen-bonding (thiourea moiety) and steric effects (cinchona scaffold) to achieve high enantioselectivity. It is widely used in:
- Asymmetric Mannich reactions for synthesizing β-amino acids .
- Enantioselective oxohydroxylation of α-alkyl enoates .
- Other transformations (e.g., Michael additions, aldol reactions) where chiral induction is critical .
| Key Structural Features | Catalytic Role |
|---|---|
| Thiourea group | Activates electrophiles via hydrogen bonding |
| Cinchona scaffold | Provides chiral environment and steric control |
Q. What synthetic routes are employed to prepare this compound?
A two-step synthesis is commonly used:
- Mitsunobu reaction converts cinchonine to 9-amino(9-deoxy)epicinchonine (AECN) .
- AECN reacts with 3,5-bis(trifluoromethyl)phenyl isothiocyanate in tetrahydrofuran (THF) to form the thiourea derivative .
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | Cinchonine + Mitsunobu reagents (e.g., DIAD, Ph3P) | AECN intermediate |
| 2 | AECN + 3,5-bis(trifluoromethyl)phenyl isothiocyanate in THF | Final thiourea product |
Q. How should researchers handle and store this compound to ensure stability?
- Stock solutions : Prepare in anhydrous DMSO at 10 mM.
- Storage :
Advanced Research Questions
Q. How does the thiourea moiety influence enantioselectivity compared to urea or amine derivatives?
The thiourea group enhances hydrogen-bonding strength due to sulfur’s higher polarizability compared to oxygen. This improves substrate activation and transition-state stabilization, leading to higher enantiomeric excess (e.g., 99% ee in some cases) . Comparative studies show:
| Derivative Type | Enantioselectivity (ee) | Key Interaction |
|---|---|---|
| Thiourea | 90–99% | Strong H-bonding |
| Urea | 70–85% | Moderate H-bonding |
| Amine | <50% | Weak interaction |
Q. What methodological approaches optimize reaction conditions for this catalyst?
- Solvent screening : THF, toluene, or dichloromethane often yield optimal results due to compatibility with hydrophobic substrates .
- Temperature : Reactions typically proceed at 0–25°C to balance reactivity and selectivity.
- Catalyst loading : 5–10 mol% is standard, but <2 mol% can reduce cost without compromising yield .
Q. How can structural modifications to the cinchona scaffold enhance catalytic activity?
Modifications at the 6'-methoxy or 9-position of the cinchona scaffold alter steric bulk and electronic properties:
- 6'-Methoxy group removal : Increases flexibility, improving substrate access but reducing enantioselectivity .
- 9-Position alkylation : Enhances steric shielding, favoring specific enantiomers .
Q. What analytical techniques resolve contradictions in enantiomeric excess (ee) data?
- Chiral HPLC : Gold standard for ee determination (e.g., Chiralpak® columns) .
- NMR spectroscopy : Use of chiral shift reagents (e.g., Eu(hfc)3) for rapid analysis .
- X-ray crystallography : Resolves absolute configuration disputes in crystallizable products .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
